molecular formula C34H37NO5 B11153938 3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one

3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one

Cat. No.: B11153938
M. Wt: 539.7 g/mol
InChI Key: VVZDEZMWLJCEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy-decalin, an isoquinoline, a naphthalene, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C34H37NO5

Molecular Weight

539.7 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C34H37NO5/c1-21-11-12-24-8-4-5-10-27(24)29(21)20-39-30-14-13-26-22(2)28(33(37)40-32(26)23(30)3)18-31(36)35-17-16-34(38)15-7-6-9-25(34)19-35/h4-5,8,10-14,25,38H,6-7,9,15-20H2,1-3H3

InChI Key

VVZDEZMWLJCEFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(C4=C(C=C3)C(=C(C(=O)O4)CC(=O)N5CCC6(CCCCC6C5)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.